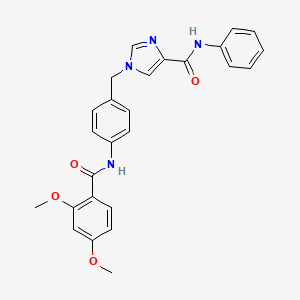

1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[4-[(2,4-dimethoxybenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-33-21-12-13-22(24(14-21)34-2)25(31)28-20-10-8-18(9-11-20)15-30-16-23(27-17-30)26(32)29-19-6-4-3-5-7-19/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGDXXHETRGYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 456.5 g/mol. Its structure features an imidazole ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H24N4O4 |

| Molecular Weight | 456.5 g/mol |

| CAS Number | 1251594-64-5 |

The mechanism of action for this compound primarily involves inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those with BRCA mutations, making them more susceptible to cell death.

Anticancer Activity

Recent studies have demonstrated the compound's potential as a PARP inhibitor. For instance, a related study evaluated various benzimidazole derivatives for their ability to inhibit PARP-1 and their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values comparable to established PARP inhibitors like Olaparib:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | BRCA-deficient MDA-MB-436 |

| Olaparib | 2.77 | BRCA-deficient MDA-MB-436 |

| Veliparib | 15.54 | BRCA-deficient MDA-MB-436 |

Case Studies

-

Study on PARP Inhibition :

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various imidazole derivatives as PARP inhibitors. The compound demonstrated significant inhibition of PARP activity in vitro and showed promising anti-proliferative effects against BRCA-deficient cell lines . -

Cell Proliferation Assays :

In another study focusing on the anti-proliferative effects against breast cancer cell lines, it was found that the compound significantly reduced cell viability at nanomolar concentrations, indicating its potential as an effective anticancer agent .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds with imidazole and benzamide moieties exhibit significant anticancer properties. For instance, similar derivatives have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also shown potential antimicrobial effects. Research indicates that imidazole derivatives can possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structural features of 1-(4-(2,4-dimethoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide may enhance its interaction with microbial targets.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease processes. Compounds similar to this have been studied for their ability to inhibit dihydrofolate reductase and other enzymes critical in metabolic pathways, which can lead to therapeutic benefits in conditions such as cancer and bacterial infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of imidazole derivatives for their anticancer activity against human colorectal carcinoma cell lines. The results indicated that certain modifications to the imidazole structure significantly improved potency compared to standard chemotherapeutics like 5-fluorouracil (IC50 values lower than 10 µM) .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives structurally related to this compound were tested for antimicrobial activity against various pathogens. The findings revealed effective inhibition at micromolar concentrations, suggesting a viable pathway for developing new antimicrobial agents .

Potential Applications

- Pharmaceutical Development : Given its promising biological activities, this compound could serve as a lead structure for developing new anticancer or antimicrobial drugs.

- Research Tool : Its unique structural characteristics make it an excellent candidate for further studies aimed at understanding the mechanisms of action in cellular processes.

- Combination Therapies : The compound may be explored in combination with existing therapies to enhance efficacy and reduce resistance in microbial infections or cancer treatments.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

Key Observations :

- Sodium dithionite (Na₂S₂O₄) in DMSO is highly efficient for benzimidazole-carboxamide synthesis, reducing reaction time and improving yields compared to traditional methods .

Pharmacological and Physicochemical Properties

Key Observations :

Q & A

Q. Methodological Answer

- Catalyst Selection : Use Raney nickel instead of Pd/C to suppress dehalogenation during hydrogenation of halogenated intermediates.

- Temperature Control : Maintain cyclization at 45°C to ensure complete dehydration and imidazole ring formation.

- Solvent Optimization : Ethanol outperforms water in cyclization steps due to better solubility of intermediates.

How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of intermediates and the final compound?

Basic Research Question

Characterization of benzimidazole-carboxamide derivatives relies on multinuclear NMR, IR, and mass spectrometry. For example:

- 1H-NMR : Aromatic protons in the benzyl group appear as a multiplet at δ7.51–8.19 ppm, while the imidazole NH proton resonates as a singlet near δ12.5 ppm .

- IR : Stretching bands at ~3395 cm⁻¹ (N-H) and ~1660 cm⁻¹ (C=O) confirm amide and imidazole moieties .

- ESI-MS : Molecular ion peaks (e.g., [M+Na]⁺ at m/z 314.09) validate molecular weight .

Q. Methodological Answer

- Stepwise Validation : Confirm intermediates (e.g., hydrazinyl derivatives) via Rf values and melting points before progressing .

- Cross-Validation : Align NMR shifts with computational predictions (e.g., δ151.93 ppm for N=C-N in ¹³C-NMR) .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly as a PARP-1 or kinase inhibitor?

Advanced Research Question

Benzimidazole-4-carboxamides are explored as PARP-1 inhibitors. Key assays include:

- PARP Enzyme Assay : Measure IC₅₀ via competitive binding (e.g., compound 14p in : IC₅₀ = 23 nM).

- Cellular Potency : Use BRCA1-deficient cells (MDA-MB-436) to assess selective cytotoxicity (e.g., 14p: IC₅₀ = 43.56 µM) .

- Kinase Profiling : Screen against CSF-1R or FMS kinases using ATP-competitive assays .

Q. Methodological Answer

- Dose-Response Curves : Use 8-point dilution series to determine IC₅₀ values.

- Selectivity Testing : Compare activity in wild-type (MCF-7) vs. mutant cell lines to confirm target specificity .

How do substituents on the benzimidazole core influence potency and selectivity in enzyme inhibition?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

Q. Methodological Answer

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate hydrogen bonding (e.g., compound 14p forms H-bonds with Ser904/Gly863 of PARP-1) .

- Substituent Scanning : Synthesize analogs with halogens (Cl, F) or alkyl chains to assess steric/electronic effects.

What in vivo models are appropriate for studying pharmacokinetics and efficacy of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.